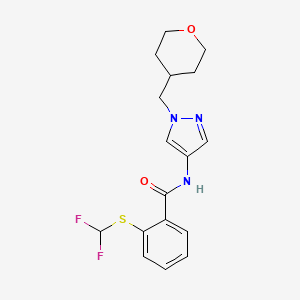

2-((二氟甲基)硫代)-N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often begins with simple aromatic acids or amines. In the case of the compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the synthesis started from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a complex multi-step reaction that yielded the final product in a 1% overall chemical yield . The synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a specific activity at the end of bombardment .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which is a benzene ring attached to an amide group. The specific compound mentioned in the provided data does not appear directly, but related compounds show a variety of substitutions on the benzene ring and the amide nitrogen, which can significantly alter the compound's properties and biological activity. For instance, the presence of a difluoro group and a pyrazolo[3,4-b]pyridine moiety in the compound synthesized in paper suggests a molecule with a complex aromatic system that could interact with various biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include amide bond formation, halogenation, and desmethylation, as seen in the synthesis of the PET agent . The reactions are carefully designed to introduce specific functional groups that confer the desired biological activity or allow for further chemical modifications, such as radiolabeling for imaging purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of difluoro groups can increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The specific activities and yields reported in the synthesis of the PET agent indicate a high degree of purity and potency required for in vivo imaging applications . The analytical and spectral data used to establish the structures of synthesized compounds, as mentioned in paper , are crucial for confirming the identity and purity of these compounds.

科学研究应用

合成路线和衍生物

- 已通过各种方法探索了包括吡唑、异恶唑和嘧啶衍生物在内的复杂杂环化合物的合成。此类化合物因其多样化的生物活性和功能特性而在药物化学和材料科学中具有价值。一个例子包括在杂环合成中使用苯硫代肼基乙酸酯,证明了该化合物作为构建模块在创建药理活性分子中的潜力 (Mohareb 等,2004).

分子相互作用和晶体工程

- 对分子固体和晶体工程的研究揭示了弱分子间相互作用(如氢键和 π-π 堆积)在组装更大的架构中的重要性。这些相互作用在设计和合成具有特定性质的材料中发挥着重要作用,例如药物制剂和材料科学应用中必需的性质 (Wang 等,2014).

药物化学中的氟化化合物

- 氟化化合物的开发是药物化学中的一个重要研究领域,因为它们具有增强的稳定性、生物利用度和特异性。例如,已研究氟代吡唑的合成,因为它们有可能用作药物中的中间体。这些努力突出了该化合物在寻找新治疗剂中的相关性 (Surmont 等,2011).

在抗病毒研究中的应用

- 新的合成路线已导致基于苯甲酰胺的化合物表现出有前景的抗禽流感病毒活性。这表明此类衍生物在开发抗病毒药物中的潜力,展示了该化合物在应对全球健康挑战中的应用 (Hebishy 等,2020).

杂化和生物活性共晶体

- 已探索了涉及该化合物和羟基苯甲酸的杂化和生物活性共晶体的形成,以了解它们的结构、光谱特征和潜在应用。这些研究有助于理解药物设计和开发中的非共价相互作用,并提供对新治疗剂的见解 (Al-Otaibi 等,2020).

属性

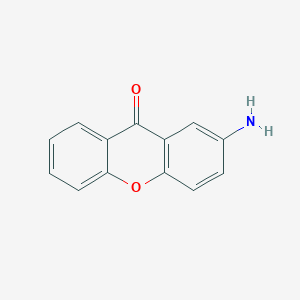

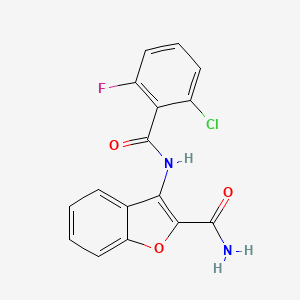

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O2S/c18-17(19)25-15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-24-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKHVOYIXSCOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)